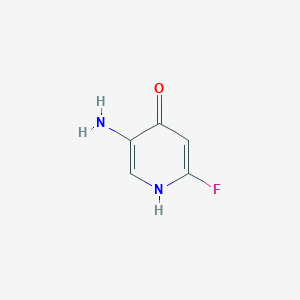

5-Amino-2-fluoropyridin-4-ol

Description

Overview of Pyridine (B92270) Heterocyclic Chemistry

Pyridine is a fundamental six-membered aromatic heterocycle, structurally similar to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. numberanalytics.comwikipedia.org This substitution introduces a range of unique chemical properties that make pyridine and its derivatives exceptionally versatile building blocks in organic synthesis. numberanalytics.comnumberanalytics.com

Key characteristics of pyridine include:

Aromaticity: Like benzene, pyridine has a planar, cyclic structure with 6 π-electrons, fulfilling Hückel's rule for aromaticity. This confers significant stability to the ring system. libretexts.org

Basicity: The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic system. libretexts.orgopenstax.org This makes pyridine a weak base. numberanalytics.comwikipedia.org

Reactivity: The electronegative nitrogen atom deactivates the pyridine ring towards electrophilic aromatic substitution compared to benzene. wikipedia.org Conversely, it activates the ring for nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.org

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and playing a crucial role in a wide array of biological activities. rsc.org Its derivatives are integral to pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com

Significance of Fluorine Substitution in Pyridine Scaffolds

The introduction of fluorine atoms into organic molecules, particularly into heterocyclic scaffolds like pyridine, can dramatically alter their physicochemical and biological properties. Fluorine is the most electronegative element and its small size allows it to act as a bioisostere for hydrogen, yet its electronic effects are profound. nih.govresearchgate.net

Key effects of fluorination on pyridine scaffolds include:

Modulation of Basicity: The strong electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen. researchgate.net This can be critical for tuning the pKa of a molecule to improve its pharmacokinetic profile.

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at sites susceptible to oxidative metabolism can block these pathways, thereby increasing the molecule's half-life. nih.gov

Increased Lipophilicity: Fluorine substitution often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. nih.govresearchgate.net

Altered Conformation and Binding: Fluorine can influence molecular conformation and engage in unique interactions with biological targets, such as enzymes and receptors, potentially leading to increased binding affinity and potency. nih.govresearchgate.net

These attributes have made the development of synthetic methods for creating fluorinated pyridines a major focus of research, leading to new drug candidates and agrochemicals. chemeurope.comuni-muenster.de

Contextualization of Aminohydroxypyridines within Chemical Biology and Organic Synthesis

Aminohydroxypyridines, which contain both an amino (-NH₂) and a hydroxyl (-OH) group on the pyridine ring, are a vital subclass of pyridine derivatives. The interplay between the electron-donating amino group and the hydroxyl group, which can exist in a tautomeric equilibrium with its keto form (a pyridone), provides a rich chemical landscape for exploration.

In chemical biology , these scaffolds are of interest because they can mimic the hydrogen bonding patterns of nucleobases and amino acid side chains. This makes them valuable for designing enzyme inhibitors, receptor ligands, and molecular probes to study biological systems. researchgate.netnih.gov For instance, the aminopyridine core is found in compounds with a wide range of biological activities. researchgate.net

In organic synthesis , aminohydroxypyridines serve as versatile intermediates. The different functional groups can be selectively modified, allowing for the construction of more complex molecular architectures. They are key building blocks for synthesizing a variety of heterocyclic systems and are used in the development of new pharmaceuticals and functional materials. dissertationtopic.net

Research Landscape and Emerging Directions for 5-Amino-2-fluoropyridin-4-ol and Analogues

The specific compound, this compound, combines the key features discussed above: a pyridine core, a fluorine substituent, an amino group, and a hydroxyl group. While extensive research on this exact molecule is not widely published, its structure suggests it is a highly valuable building block. It is an isomer of other researched aminofluoropyridinols, such as 4-Amino-5-fluoropyridin-2(1H)-one. nih.govbldpharm.com

Properties of Related Compounds: Data for related aminofluoropyridines and aminofluorophenols can provide insight into the potential characteristics of this compound.

Table 1: Physicochemical Properties of Related Aminofluorinated Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Amino-5-fluoropyridine (B1271945) | 21717-96-4 | C₅H₅FN₂ | 112.11 | 93-97 |

| 5-Amino-2-fluorophenol | 100367-48-4 | C₆H₆FNO | 127.12 | Not Available |

| 4-Amino-5-fluoropyridin-2(1H)-one | 105252-98-0 | C₅H₅FN₂O | 128.10 | Not Available |

Data sourced from nih.govsigmaaldrich.comnih.govsigmaaldrich.com

The synthesis of such molecules often involves multi-step processes, starting from more common pyridine derivatives. For example, the synthesis of 2-Amino-5-fluoropyridine has been achieved from 2-aminopyridine (B139424) through a sequence of nitration, reduction, and fluorination reactions. dissertationtopic.netresearchgate.net Similar strategies could be adapted to produce this compound.

Emerging research directions likely focus on:

Development of Novel Synthesis Routes: Creating efficient and regioselective methods to synthesize polysubstituted pyridinols like this compound is a key challenge. New synthetic approaches for fluorinated heterocycles are continuously being developed. nih.gov

Use as a Scaffold in Medicinal Chemistry: This compound is a prime candidate for use as a starting material in drug discovery programs. Its functional groups allow for diverse chemical modifications to build libraries of compounds for screening against various diseases. Patents exist for complex molecules that incorporate similar fluorinated aminopyridine fragments. nih.gov

Exploration of Tautomeric and Isomeric Forms: The potential for tautomerism (e.g., 4-ol vs. 4-one) and the study of different isomers are crucial for understanding the compound's properties and biological interactions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-fluoro-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c6-5-1-4(9)3(7)2-8-5/h1-2H,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWWBDYCEYLOEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Amino 2 Fluoropyridin 4 Ol

Reactions at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack, including alkylation and oxidation. However, the reactivity is modulated by the electronic effects of the other substituents. The amino and hydroxyl groups are electron-donating through resonance, which can increase the nucleophilicity of the ring nitrogen. Conversely, the fluorine atom at the 2-position is strongly electron-withdrawing, which tends to decrease the basicity and nucleophilicity of the adjacent nitrogen atom.

In the case of pyridin-4-ols, N-alkylation is a known reaction, though it often competes with O-alkylation of the hydroxyl group. Studies on similar pyridinol systems have shown that the ratio of N- to O-alkylation can be controlled by the choice of solvent and alkylating agent. For instance, reactions of pyridin-4-ol with pentafluoropyridine (B1199360) have been shown to yield products of attack at the nitrogen atom. researchgate.net

N-oxidation of the pyridine nitrogen is another potential transformation. The oxidation of 4-substituted N-aminopyridinium salts has been reported to yield various products depending on the substituent. rsc.org For 5-Amino-2-fluoropyridin-4-ol, oxidation would likely lead to the corresponding N-oxide, a common transformation for pyridines. scbt.comnih.gov The reaction of 4-aminopyridine (B3432731) with halogens can also lead to reactions at the ring nitrogen. researchgate.netacs.org

A summary of representative N-alkylation conditions for related pyridin-4-ol systems is presented in Table 1.

Table 1: Representative Conditions for N-Alkylation of Pyridin-4-ol Analogs

| Reactant | Alkylating Agent | Solvent | Base | Product | Reference |

|---|---|---|---|---|---|

| Pyridin-4-ol | Pentafluoropyridine | THF | K₂CO₃ | 2',3',5',6'-Tetrafluoro-4H-1,4'-bipyridin-4-one | researchgate.net |

| N-Boc-4-aminopyridine | Alkyl Halides | Acetonitrile | Electrogenerated Acetonitrile Anion | N-alkylated-N-Boc-4-aminopyridine | nih.govconsensus.app |

| Pyridine derivatives | Ethyl bromodifluoroacetate | Acetonitrile | - | N-difluoromethylated pyridinium (B92312) salt | nih.gov |

Reactivity of the Amino Functional Group

The amino group at the 5-position is a key site for a variety of chemical transformations, including acylation, alkylation, diazotization, and condensation reactions.

The exocyclic amino group of aminopyridines readily undergoes acylation with reagents such as acid anhydrides and acyl chlorides. Studies on the acetylation of aminopyridines have shown that the reaction generally proceeds directly at the amino nitrogen. publish.csiro.aupublish.csiro.au For 4-aminopyridine, a mechanism involving an initial N-acetylation of the ring nitrogen followed by rearrangement has been proposed, though this is less likely for 2- and 3-aminopyridines. publish.csiro.aupublish.csiro.au The use of a catalyst like 4-aminopyridine or 4-(dimethylamino)pyridine can influence the regioselectivity of acylation in molecules with multiple nucleophilic sites. acs.orgnih.govacs.org

Alkylation of the amino group can also be achieved. Direct alkylation of aminopyridines with alkyl halides can sometimes lead to preferential alkylation at the more nucleophilic pyridine nitrogen. nih.gov To achieve selective N-alkylation of the amino group, protection of the pyridine nitrogen or specific reaction conditions may be necessary. For instance, N-alkylation of 2-aminopyridines with 1,2-diketones has been accomplished using a BF₃·OEt₂ catalyst. acs.org

Representative conditions for the acylation and alkylation of the amino group in related aminopyridine systems are detailed in Table 2.

Table 2: Conditions for Acylation and Alkylation of Aminopyridine Analogs

| Reaction Type | Reactant | Reagent | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|---|

| Acetylation | Aminopyridines | Acetic Anhydride (B1165640) | Acetone | Acetylaminopyridines | publish.csiro.aupublish.csiro.au |

| Alkylation | 2-Aminopyridines | 1,2-Diketones | BF₃·OEt₂ | N-alkylated 2-aminopyridines | acs.org |

| Alkylation | N-aryl-2-aminopyridines | Diazo compounds | [RhCp*Cl₂]₂ / AgOAc | Monoalkylated N-aryl-2-aminopyridines | rsc.org |

The amino group of this compound can be converted to a diazonium salt through reaction with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This transformation is fundamental in the synthesis of various pyridine derivatives. For example, the diazotization of 5-amino-3-pyridinol in fluoboric acid has been used to synthesize 5-fluoro-3-pyridinol. google.comgoogleapis.com Similarly, diazotization of other aminopyridinols has been explored. researchgate.net These pyridinium diazonium salts are versatile intermediates that can undergo a range of subsequent reactions, including Sandmeyer-type reactions to introduce a variety of substituents.

The amino group can undergo condensation with aldehydes and ketones to form Schiff bases (imines). This is a common reaction for primary amines, including aminopyridines. The formation of Schiff bases from 2-aminopyridine (B139424) and various aldehydes is well-documented and typically occurs under reflux in a suitable solvent like ethanol. ijarsct.co.inresearchgate.netscispace.com These Schiff bases are often crystalline solids and are important intermediates in organic synthesis. The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

Examples of conditions for Schiff base formation with aminopyridines are provided in Table 3.

Table 3: Conditions for Schiff Base Formation from Aminopyridines

| Aminopyridine | Carbonyl Compound | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | 4-Ethoxybenzaldehyde | Ethanol, reflux | Schiff Base | researchgate.net |

| 2-Aminopyridine | 2-Methoxybenzaldehyde | Ethanol, reflux | Schiff Base | scispace.com |

| 4-Aminopyridine or 2-aminopyridine | Salicylaldehydes | Toluene, Dean-Stark | Schiff Base | asianpubs.org |

Reactivity of the Hydroxyl Group (Pyridinol-Pyridinone Moiety)

The hydroxyl group at the 4-position of the pyridine ring exists in tautomeric equilibrium with the corresponding pyridin-4(1H)-one. This tautomerism is a critical aspect of its reactivity, as reactions can occur at either the oxygen or nitrogen atom. The position of the equilibrium and the preferred site of reaction are influenced by the solvent, the nature of the electrophile, and the other substituents on the ring. chim.it

O-alkylation of the hydroxyl group to form the corresponding ether is a common transformation. However, as mentioned previously, this reaction competes with N-alkylation of the ring nitrogen. The choice of reaction conditions is crucial for achieving selectivity. For example, the alkylation of the sodium salts of pyridinols with ethyl iodide in aprotic solvents has been studied, with N-alkylation generally being favored. publish.csiro.au In contrast, selective O-alkylation of pyrimidin-2(1H)-ones has been achieved using specific alkylating agents and conditions. acs.org

O-acylation of the hydroxyl group to form an ester can also be accomplished. This reaction is typically carried out using an acylating agent such as an acid anhydride or acyl chloride in the presence of a base like pyridine. nih.gov The use of a catalyst can enhance the reaction rate. For example, titanocene(III) chloride has been used to catalyze the O-acylation of alcohols and phenols. d-nb.info

Table 4 summarizes representative conditions for the O-alkylation and O-acylation of related pyridinol systems.

Table 4: Conditions for O-Alkylation and O-Acylation of Pyridinol Analogs

| Reaction Type | Reactant | Reagent | Catalyst/Base/Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| O-Alkylation | Pyridin-2-ol sodium salts | Ethyl Iodide | Aprotic solvents | Mixture of N- and O-alkylated products | publish.csiro.au |

| O-Alkylation | Pyrimidin-2(1H)-one | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃ / Acetonitrile | O-alkylated pyrimidine | acs.org |

| O-Acylation | Alcohols/Phenols | Acetic Anhydride | Pyridine | O-acetylated product | nih.gov |

| O-Acylation | Alcohols/Phenols | Acyl Chlorides | Cp₂TiCl | O-acylated product | d-nb.info |

Reactivity of the Fluorine Atom

The fluorine atom at the C2-position is a key site for chemical modification, primarily through nucleophilic displacement and C-F bond activation strategies.

Nucleophilic Displacement of Fluorine

The fluorine atom in 2-fluoropyridines is activated toward nucleophilic aromatic substitution (SNAr). researchgate.netcdnsciencepub.com This reactivity is due to the electron-withdrawing nature of the pyridine ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction. The reaction involves the attack of a nucleophile at the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion.

The general mechanism is a two-step addition-elimination process. A wide range of nucleophiles can be used to displace the fluorine atom, allowing for the introduction of diverse functional groups.

Table of Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ (e.g., Benzylamine) | 2-Aminopyridine derivative |

| Alkoxide | RO⁻Na⁺ (e.g., Sodium methoxide) | 2-Alkoxypyridine derivative |

| Thiolate | RS⁻Na⁺ (e.g., Sodium thiophenoxide) | 2-Thioetherpyridine derivative |

The efficiency of these substitutions can be influenced by the reaction conditions and the nature of the other substituents on the pyridine ring. researchgate.net

C-F Bond Activation Studies

While classic SNAr reactions are common, modern organic synthesis increasingly utilizes transition-metal-catalyzed C-F bond activation to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net These methods can overcome some limitations of traditional nucleophilic substitution and offer alternative pathways for functionalization.

C-F activation typically involves the oxidative addition of the C-F bond to a low-valent transition metal center, such as Nickel(0) or Palladium(0). researchgate.netcore.ac.uk This process is challenging due to the high strength of the C-F bond. However, specialized ligand systems and reaction conditions have been developed to facilitate this transformation for various fluoroaromatics. core.ac.uk Studies on related polyfluoroaromatics have shown that C-F bonds can be activated and functionalized using various catalytic systems, including those based on nickel, palladium, and other metals. researchgate.netnih.gov While direct studies on this compound are not prevalent, the application of such catalytic methods represents a potential route for its advanced modification. researchgate.net

Ring Modification and Functional Group Interconversions

The presence of amino and hydroxyl groups, in addition to the pyridine nitrogen, allows for a variety of functional group interconversions (FGIs). imperial.ac.ukslideshare.net These transformations are crucial for altering the molecule's properties or for preparing it for subsequent coupling reactions.

Reactions of the Amino Group: The primary amino group is a versatile handle. It can be acylated with acid chlorides or anhydrides to form amides, which can alter its electronic properties and serve as protecting groups. It can also undergo alkylation or participate in metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination to form more complex amines. nih.gov

Reactions of the Hydroxyl/Keto Group: Depending on the dominant tautomer, this position offers different reactive possibilities. The hydroxyl group of the enol form can be O-alkylated to form ethers or O-acylated to form esters. The pyridone tautomer has reactivity akin to amides.

Reactions of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be oxidized to an N-oxide using reagents like m-CPBA. researchgate.net Pyridine N-oxides exhibit altered reactivity, often facilitating substitutions at the C2 and C4 positions. nih.gov

Table of Potential Functional Group Interconversions

| Functional Group | Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|---|

| 5-Amino (-NH₂) | Acylation | Acetyl Chloride | 5-Acetamido |

| 5-Amino (-NH₂) | Diazotization | NaNO₂, HCl | Diazonium Salt (intermediate) |

| 4-Hydroxyl (-OH) | O-Alkylation | Methyl Iodide, Base | 4-Methoxy |

| Pyridine Nitrogen | N-Oxidation | m-CPBA | N-Oxide |

Derivatization for Enhanced Chemical or Biological Properties

This compound serves as a valuable building block for the synthesis of more complex molecules with tailored properties, particularly in the fields of medicinal chemistry and materials science. chemsrc.com The reactivity described in the previous sections can be strategically employed to generate libraries of derivatives for screening and optimization.

For example, in drug discovery, heterocyclic scaffolds like substituted pyridines are prevalent in kinase inhibitors and other therapeutic agents. nih.gov The functional groups of this compound can be elaborated to interact with specific biological targets:

The amino group can act as a hydrogen bond donor or be used as an attachment point for other pharmacophores. nih.gov

The hydroxyl group can also participate in hydrogen bonding within a receptor active site.

The fluorine atom can be retained to modulate properties like metabolic stability and binding affinity, or it can be displaced to introduce new functionalities via SNAr reactions.

By combining reactions such as nucleophilic substitution at C2 and acylation at the C5-amino group, a diverse array of derivatives can be systematically synthesized to explore structure-activity relationships (SAR). nih.gov

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Data

A comprehensive review of scientific literature, chemical databases, and patent filings has revealed a significant lack of publicly available spectroscopic data for the chemical compound this compound. Despite extensive searches for its structural elucidation and spectroscopic characterization, no experimental data for Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy could be located.

The investigation sought to provide a detailed article focusing on the ¹H NMR, ¹³C NMR, ¹⁹F NMR, two-dimensional NMR techniques (COSY, HMQC, HMBC), and IR spectroscopy of this compound. However, the absence of primary research articles, repository entries, or patent literature detailing the synthesis and characterization of this specific molecule means that a scientifically accurate and informative article, as requested, cannot be generated at this time.

While spectroscopic data for structurally similar compounds, such as fluorinated pyridines and aminopyridinols, are available, this information is not directly applicable to this compound and would not provide an accurate representation of its unique spectral properties. The precise chemical shifts, coupling constants, and vibrational frequencies are highly dependent on the specific arrangement of atoms and functional groups within a molecule.

Therefore, the sections and subsections of the proposed article, including detailed data tables on its NMR and IR spectra, cannot be completed. Further empirical research and publication of the findings are required for a thorough spectroscopic analysis of this compound to be possible.

Structural Elucidation and Spectroscopic Characterization of 5 Amino 2 Fluoropyridin 4 Ol

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of 5-Amino-2-fluoropyridin-4-ol, complementing infrared spectroscopy data. The Raman spectrum is expected to be characterized by several key bands corresponding to the vibrations of the pyridine (B92270) ring and its substituents. While a specific spectrum for this compound is not widely published, data from analogous molecules such as 2-amino-5-chloropyridine (B124133) and 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile (B1266743) allow for the prediction of characteristic peaks. researchgate.netcore.ac.uk

Key expected Raman shifts include those for the N-H stretching vibrations of the primary amino group, typically observed in the 3350–3500 cm⁻¹ region. The pyridine ring breathing modes, which are often strong in Raman spectra, are anticipated to appear in the 1550–1600 cm⁻¹ range, corresponding to C–C stretching, and between 680–860 cm⁻¹ for C–H in-plane bending. The C-F stretching vibration is another important diagnostic peak, though its intensity can vary.

Table 1: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Asymmetric & Symmetric Stretching | 3350 - 3500 |

| Pyridine Ring C-C Stretching | 1550 - 1600 |

| Pyridine Ring Breathing Modes | 990 - 1050 |

| C-H In-plane Bending | 680 - 860 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

The fragmentation of the pyridine ring is a characteristic process, often involving the loss of small neutral molecules like HCN or acetylene. The presence of the amino and hydroxyl groups would likely lead to alpha-cleavage and other characteristic fragmentation pathways. For instance, the fragmentation of 2-fluoropyridine (B1216828) under electron ionization shows characteristic losses, which would also be expected to influence the fragmentation of this more substituted analog. nist.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. researchgate.netlibretexts.orgresearchgate.net Due to the presence of the basic amino group, the compound is expected to be readily protonated in the positive ion mode. Therefore, the ESI-MS spectrum would be dominated by the protonated molecular ion, [M+H]⁺. openagrar.delibretexts.org This would appear at a mass-to-charge ratio (m/z) of 129.1. This technique is less likely to cause fragmentation compared to EI-MS, making it ideal for confirming the molecular weight of the compound. researchgate.netlibretexts.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the ion. For the [M+H]⁺ ion of this compound, the exact mass can be calculated. This technique is invaluable for confirming the identity of a synthesized compound and distinguishing it from isomers.

Table 2: Expected HRMS Data for this compound

| Ion | Elemental Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₅H₆FN₂O⁺ | 129.0464 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted pyridine ring. The pyridine ring itself exhibits π → π* and n → π* transitions. The presence of the amino and hydroxyl groups as auxochromes is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. Based on data for similar substituted pyridines, absorption maxima are anticipated in the 250-300 nm range. researchgate.netscience-softcon.de The exact position of the absorption maxima will be influenced by the solvent polarity.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 250 - 280 |

| n → π* | > 280 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound has not been reported in the searched literature, analysis of related fluorinated and amino-substituted pyridine derivatives allows for the prediction of its key structural features. researchgate.netiucr.orgresearchgate.net

The pyridine ring is expected to be planar. The C-F, C-N, and C-O bond lengths and the bond angles of the pyridine ring would be influenced by the electronic effects of the substituents. In the crystal lattice, strong intermolecular hydrogen bonds are expected to be a dominant feature. The amino group and the hydroxyl group can both act as hydrogen bond donors, while the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. These hydrogen bonds would likely lead to the formation of extended networks, such as chains or sheets, in the solid state.

Table 4: Expected Crystallographic Data for this compound

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Key Intermolecular Interactions | N-H···N and O-H···N hydrogen bonding |

Spectroscopic Techniques for Tautomeric Form Identification

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in the structural elucidation of heterocyclic compounds such as this compound. This compound can theoretically exist in several tautomeric forms, primarily the pyridinol form (A), and the pyridone (or zwitterionic) forms (B and C). The identification of the predominant tautomeric form in different states (solid, solution) and solvents is crucial as it governs the molecule's chemical reactivity, physical properties, and biological interactions. Spectroscopic techniques are the most powerful tools for investigating these tautomeric equilibria.

The principal tautomeric forms of this compound are depicted below:

Form A: this compound (the pyridinol form)

Form B: 5-Amino-2-fluoro-1H-pyridin-4-one (a pyridone form)

Form C: 5-Imino-2-fluoro-1,5-dihydropyridin-4-one (a pyridone imine form)

A variety of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, are employed to identify and characterize these tautomers. Computational studies, such as Density Functional Theory (DFT), are also frequently used to complement experimental data by predicting the relative stabilities and spectroscopic properties of the different tautomers. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and is particularly adept at investigating tautomeric equilibria. researchgate.netencyclopedia.pub By analyzing chemical shifts, coupling constants, and through-space interactions (e.g., NOE), the specific isomeric form present can be determined. For this compound, ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR would all provide valuable and complementary information. encyclopedia.pubscholaris.ca

In a typical scenario, if the interconversion between tautomers is slow on the NMR timescale, distinct sets of signals will be observed for each form. If the exchange is fast, time-averaged signals will be seen, and the position of these signals can provide information about the relative populations of the tautomers. The choice of solvent can significantly influence the tautomeric equilibrium, with polar solvents often favoring the more polar pyridone or zwitterionic forms. mdpi.com

Detailed Research Findings from NMR Data:

¹H NMR: The chemical shift of the proton attached to the oxygen (in the pyridinol form) or nitrogen (in the pyridone form) is highly diagnostic. The OH proton of the pyridinol form typically appears as a broad singlet, while the NH proton of the pyridone form would be expected at a different chemical shift. The protons on the pyridine ring will also exhibit distinct chemical shifts and coupling patterns depending on the electronic distribution in each tautomeric form.

¹³C NMR: The chemical shift of the carbon atom bonded to the oxygen (C4) is a key indicator. In the pyridinol form, this carbon would have a chemical shift characteristic of an aromatic carbon bearing a hydroxyl group. In the pyridone form, this carbon becomes a carbonyl carbon (C=O) and its signal would shift significantly downfield.

¹⁹F NMR: The fluorine atom at the C2 position acts as a sensitive probe of the electronic environment of the pyridine ring. The ¹⁹F chemical shift would differ between the pyridinol and pyridone tautomers due to the changes in electron density and aromaticity. scholaris.ca

¹⁵N NMR: Although less commonly used, ¹⁵N NMR can provide unambiguous information. The chemical shift of the ring nitrogen and the exocyclic amino nitrogen would be distinct for each tautomer.

Below are interactive tables representing plausible NMR data for the different tautomers of this compound in a solvent like DMSO-d₆, where the pyridone form is often favored.

Table 1: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) for Tautomers of this compound

| Proton | Tautomer A (Pyridinol) | Tautomer B (Pyridone) |

| H3 | ~6.8 | ~7.2 |

| H6 | ~7.5 | ~7.8 |

| OH | ~9.5 (broad) | - |

| NH (ring) | - | ~11.0 |

| NH₂ | ~5.0 (broad) | ~5.5 (broad) |

Table 2: Hypothetical ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of this compound

| Carbon | Tautomer A (Pyridinol) | Tautomer B (Pyridone) |

| C2 | ~155 (d, ¹JCF) | ~152 (d, ¹JCF) |

| C3 | ~110 (d, ²JCF) | ~115 (d, ²JCF) |

| C4 | ~160 | ~175 |

| C5 | ~130 | ~125 |

| C6 | ~140 | ~145 |

Note: 'd' denotes a doublet due to coupling with ¹⁹F. J-coupling values are not specified.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups and can readily distinguish between the pyridinol and pyridone tautomers. mdpi.com The presence or absence of characteristic absorption bands provides direct evidence for the dominant tautomeric form.

Detailed Research Findings from IR Data:

Pyridinol Form (A): The spectrum would be characterized by a broad O-H stretching vibration in the region of 3200-3600 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ range.

Pyridone Form (B): The most prominent feature would be a strong carbonyl (C=O) stretching absorption, typically found between 1640-1680 cm⁻¹. The O-H stretching band would be absent, and instead, a distinct N-H stretching vibration for the ring NH would appear around 3100-3300 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Tautomers of this compound

| Functional Group | Tautomer A (Pyridinol) | Tautomer B (Pyridone) |

| O-H stretch (phenolic) | 3200-3600 (broad) | Absent |

| N-H stretch (ring) | Absent | 3100-3300 |

| N-H stretch (amino) | ~3350, ~3450 | ~3350, ~3450 |

| C=O stretch (carbonyl) | Absent | 1640-1680 (strong) |

| C=C / C=N stretch (aromatic) | 1400-1600 | 1400-1620 |

| C-F stretch | ~1200-1300 | ~1200-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is sensitive to the conjugation system. Since the pyridinol and pyridone tautomers possess different electronic arrangements, they are expected to exhibit distinct UV-Vis absorption spectra. researchgate.net By comparing the experimental spectrum with those of model compounds where the tautomeric form is "locked" (e.g., by N-methylation or O-methylation), the position of the equilibrium can be determined. researchgate.net

Detailed Research Findings from UV-Vis Data:

Pyridinol Form (A): This form is expected to have absorption maxima at shorter wavelengths, characteristic of a substituted pyridine ring.

Pyridone Form (B): This form, with its cross-conjugated system, typically absorbs at longer wavelengths (a bathochromic shift) compared to the pyridinol form.

Table 4: Plausible UV-Vis Absorption Maxima (λ_max, nm) for Tautomers of this compound in Methanol

| Tautomer | λ_max 1 (nm) | λ_max 2 (nm) |

| Tautomer A (Pyridinol) | ~220 | ~280 |

| Tautomer B (Pyridone) | ~235 | ~310 |

X-ray Crystallography

For solid-state analysis, single-crystal X-ray diffraction provides the most definitive evidence of a molecule's structure, including the specific tautomeric form present in the crystal lattice. researchgate.netiucr.org This technique can precisely locate the positions of all atoms, including hydrogen atoms, thereby unambiguously distinguishing between the pyridinol and pyridone forms. For instance, X-ray crystallographic analysis could definitively confirm the bond lengths (e.g., C4-O versus C4=O) and the location of the labile proton (on the oxygen or the ring nitrogen).

Tautomerism and Isomerism in 5 Amino 2 Fluoropyridin 4 Ol Systems

Keto-Enol Tautomerism (Pyridinone-Pyridinol)

The most significant tautomeric relationship for this compound is the equilibrium between the 4-hydroxypyridine (B47283) (enol or pyridinol) form and the 4-pyridone (keto or pyridinone) form. In this equilibrium, a hydrogen atom moves from the oxygen of the hydroxyl group to the ring nitrogen.

Generally, for 4-hydroxypyridine and its derivatives, the pyridone form is significantly more stable and thus predominates, particularly in polar solvents and in the solid state. researchgate.netstackexchange.com This preference is attributed to a combination of factors, including the resonance stabilization of the pyridone ring, which contains a charge-separated aromatic form, and the ability of the pyridone to form strong intermolecular hydrogen bonds. researchgate.netstackexchange.com The enol form, 4-hydroxypyridine, may have a higher population in the gas phase or in non-polar solvents. stackexchange.comresearchgate.net

The two primary keto-enol tautomers of 5-Amino-2-fluoropyridin-4-ol are:

Enol Form: this compound

Keto Form: 5-Amino-2-fluoro-1H-pyridin-4-one

Amino-Imino Tautomerism

A second potential tautomerism involves the amino group at the 5-position. This equilibrium is between the amino form (-NH₂) and the imino form (=NH). Extensive studies on 2-aminopyridine (B139424) and related compounds have conclusively shown that the amino tautomer is overwhelmingly favored over the imino form. researchgate.netoup.com The amino form benefits from the aromaticity of the pyridine (B92270) ring, a stability that is disrupted in the imino tautomer. Therefore, the imino tautomers of this compound are considered to be energetically unfavorable and exist in negligible concentrations under normal conditions.

Computational Predictions of Tautomeric Preferences and Stability

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. researchgate.netchemrxiv.org These calculations determine the optimized geometry and relative energies of different tautomeric forms in the gas phase and can simulate solvent effects using models like the Polarizable Continuum Model (PCM). nih.gov

For the 4-hydroxypyridine/4-pyridone system, computational studies consistently show that while the hydroxypyridine (enol) form can be slightly more stable in the gas phase, the pyridone (keto) form is strongly favored in polar solvents. stackexchange.comresearchgate.net The greater dipole moment of the pyridone tautomer leads to stronger stabilizing interactions with polar solvent molecules. amazonaws.com

The table below shows representative computational data for the parent 4-hydroxypyridine system, which serves as a model for the tautomerism in this compound. The presence of the amino and fluoro substituents will modify these exact energy differences but not the general trend.

| Tautomer System | Medium | Calculated Relative Energy (kcal/mol) | More Stable Tautomer |

| 4-Hydroxypyridine / 4-Pyridone | Gas Phase | 0 (Reference) / +0.7 to +2.5 | 4-Hydroxypyridine (Enol) |

| Water (Polar) | +3 to +6 / 0 (Reference) | 4-Pyridone (Keto) |

Note: Data is illustrative and based on findings for the parent 4-pyridone system. stackexchange.comresearchgate.net The keto form is stabilized in polar media.

Experimental Methods for Tautomer Identification in Solution and Solid States

Several spectroscopic techniques are employed to identify the dominant tautomeric form of a compound in different states.

NMR Spectroscopy : ¹H and ¹³C NMR are highly effective. In ¹H NMR, the presence of a broad signal for an N-H proton (typically downfield) instead of a sharper O-H proton signal would indicate the pyridone form. In ¹³C NMR, the chemical shift of the carbon at the 4-position can distinguish between a C-O bond (pyridinol) and a C=O bond (pyridinone), with the latter appearing further downfield. semanticscholar.orgnih.gov

Infrared (IR) Spectroscopy : This method is particularly useful for identifying the pyridone tautomer. The presence of a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1640-1690 cm⁻¹, is a clear indicator of the keto form. amazonaws.comresearchgate.net The enol form would instead show a characteristic O-H stretching band.

UV-Vis Spectroscopy : The electronic transitions, and thus the λ_max_ values, differ between tautomers. By comparing the spectrum of the compound to that of N-methylated (which fixes the keto form) and O-methylated (which fixes the enol form) analogs, the position of the tautomeric equilibrium can be quantified. oup.comsemanticscholar.org

X-ray Crystallography : For solid-state analysis, single-crystal X-ray diffraction provides unambiguous structural data, including the precise positions of hydrogen atoms, definitively identifying the tautomer present in the crystal lattice. semanticscholar.org

| Method | Pyridinol (Enol) Form Signature | Pyridinone (Keto) Form Signature |

| IR Spectroscopy | O-H stretch (~3200-3600 cm⁻¹) | Strong C=O stretch (~1640-1690 cm⁻¹) |

| ¹H NMR | O-H proton signal | N-H proton signal |

| ¹³C NMR | C4-OH signal (~155-165 ppm) | C4=O signal (~175-185 ppm) |

Note: The spectral ranges are approximate and can be influenced by substituents and solvent.

Influence of Substituents and Solvent Effects on Tautomeric Equilibria

The precise position of the keto-enol equilibrium is sensitive to both the solvent environment and the electronic nature of the substituents on the pyridine ring.

Solvent Effects: The polarity of the solvent plays a crucial role. wuxiapptec.com

Polar Solvents (e.g., water, methanol): These solvents preferentially stabilize the more polar tautomer. The 4-pyridone form has a larger dipole moment than the 4-hydroxypyridine form and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). Therefore, polar solvents strongly shift the equilibrium toward the keto (pyridinone) form. stackexchange.comresearchgate.net

Non-polar Solvents (e.g., cyclohexane, chloroform): In these environments, the less polar hydroxypyridine (enol) form is relatively more stable, and its proportion in the equilibrium mixture increases. researchgate.net

Substituent Effects: The electron-donating or electron-withdrawing nature of substituents influences the acidity and basicity of the functional groups involved in the tautomerism. rsc.org In this compound, there is a competing electronic influence.

2-Fluoro Group : Fluorine is a strongly electron-withdrawing group by induction. This effect can increase the acidity of the O-H proton in the enol form and the N-H proton in the keto form, thereby modulating the equilibrium. Studies on halogenated 2-pyridones confirm that halogen substituents significantly impact tautomeric populations. researchgate.net

Computational Chemistry and Theoretical Investigations of 5 Amino 2 Fluoropyridin 4 Ol

Analysis of Non-Covalent Interactions

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. In the context of 5-Amino-2-fluoropyridin-4-ol, the fluorine atom is the primary participant in potential halogen bonds. While chlorine, bromine, and iodine are more common halogen bond donors due to the presence of a more positive σ-hole, fluorine can participate in these interactions, typically as a Lewis base (halogen bond acceptor).

Computational studies can elucidate the nature and strength of these interactions. The electrostatic potential surface of the molecule can be calculated to identify regions of positive and negative potential. For the fluorine atom in this compound, the region around it is typically electron-rich, making it a potential halogen bond acceptor. It can interact with electrophilic sites on adjacent molecules.

Furthermore, the amino (-NH2) and hydroxyl (-OH) groups on the pyridine (B92270) ring can act as hydrogen bond donors, and in some contexts, the nitrogen and oxygen atoms can act as halogen bond acceptors. Theoretical studies analyze the geometry of these interactions, such as the bond angle and distance between the halogen and the acceptor atom. For instance, interactions with oxygen atoms often exhibit an optimal angle of approximately 120°, while interactions with nitrogen atoms are around 96°. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) analysis is a common computational tool used to characterize the bond critical points (BCPs) and quantify the strength and nature of these weak interactions.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the surface, it provides a detailed picture of close contacts between molecules. Red areas on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue areas represent longer contacts.

This analysis can be decomposed into two-dimensional fingerprint plots, which summarize all intermolecular contacts by plotting the distance from the surface to the nearest atom inside (di) against the distance to the nearest atom outside (de). These plots allow for the quantitative breakdown of different types of atomic contacts. For a molecule like this compound, the primary interactions expected would involve hydrogen bonds (O–H···N, N–H···O, N–H···N) and contacts involving the fluorine atom (F···H).

The relative contributions of different intermolecular contacts to the total Hirshfeld surface area can be calculated, providing insight into the packing forces. A hypothetical breakdown for this compound based on analyses of similar fluorinated and aminated heterocyclic compounds is presented below. nih.govresearchgate.net

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 45 - 55% | Represents the most significant contribution, corresponding to van der Waals forces. researchgate.net |

| O···H/H···O | 15 - 25% | Corresponds to strong hydrogen bonding involving the hydroxyl and amino groups. researchgate.netresearchgate.net |

| N···H/H···N | 10 - 20% | Indicates hydrogen bonds involving the amino group and the pyridine nitrogen. researchgate.netresearchgate.net |

| F···H/H···F | 5 - 15% | Highlights contacts involving the fluorine atom, which can be attractive (weak hydrogen bonds) or repulsive. nih.gov |

| C···H/H···C | 5 - 10% | Represents weaker C–H···π interactions and general van der Waals contacts. nih.gov |

Simulation of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Transitions)

Computational chemistry, particularly Density Functional Theory (DFT), is widely used to simulate the spectroscopic properties of molecules like this compound. These theoretical calculations provide valuable insights that aid in the interpretation of experimental data.

Vibrational Frequencies: Theoretical vibrational analysis calculates the harmonic frequencies corresponding to the normal modes of vibration. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and basis set limitations, can be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. researchgate.net This comparison helps in the definitive assignment of vibrational bands to specific functional groups, such as the O-H stretch, N-H stretches (symmetric and asymmetric), C-F stretch, and pyridine ring vibrations. Agreement between calculated and experimental spectra serves to confirm the optimized molecular geometry. researchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Hypothetical Calculated (Scaled) Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200 - 3600 | 3250 - 3650 |

| N-H Asymmetric Stretch | 3400 - 3500 | 3420 - 3520 |

| N-H Symmetric Stretch | 3300 - 3400 | 3310 - 3410 |

| Pyridine Ring C=C, C=N Stretches | 1400 - 1650 | 1410 - 1660 |

| C-F Stretch | 1000 - 1350 | 1010 - 1360 |

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of the molecule. These simulations determine the energies of electronic transitions from occupied to unoccupied molecular orbitals (e.g., HOMO to LUMO). The results, including the transition energies (wavelengths) and oscillator strengths (intensities), can be compared with experimental UV-Vis spectra to understand the electronic structure and chromophores within the molecule.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful lens for investigating the mechanisms of chemical reactions. For a molecule like this compound, theoretical methods can be used to explore its synthesis pathways or its subsequent reactivity. This involves mapping the potential energy surface of the reaction.

Key steps in the computational elucidation of a reaction mechanism include:

Reactant and Product Optimization: The geometries of the reactants, products, and any intermediates are optimized to find their lowest energy structures.

Transition State (TS) Searching: Algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable minimum (reactant, product, intermediate) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy barrier, providing insight into the reaction kinetics.

By modeling different possible pathways, researchers can determine the most energetically favorable route for a given transformation.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. For this compound, an MD simulation can reveal how the molecule behaves in a solution or within a biological environment.

The simulation process typically involves:

System Setup: The molecule is placed in a simulation box, often solvated with an explicit water model (e.g., TIP3P). nih.gov

Force Field Selection: A force field, such as OPLS-AA or CHARMM, is chosen to describe the potential energy of the system based on atomic positions. nih.govnih.gov

Simulation: The system is minimized and then equilibrated at a specific temperature and pressure. A production run is then performed, during which Newton's equations of motion are solved iteratively to generate a trajectory of atomic coordinates over time (typically nanoseconds to microseconds).

Analysis of the MD trajectory can provide crucial information on:

Conformational Preferences: Identifying the most stable and frequently occurring conformations of the molecule, particularly the orientation of the flexible amino and hydroxyl groups.

Intramolecular Hydrogen Bonding: Assessing the stability and dynamics of any potential intramolecular hydrogen bonds, for example, between the hydroxyl group at position 4 and the amino group at position 5.

Solvent Interactions: Characterizing the hydrogen bonding network and other interactions between the molecule and the surrounding solvent molecules.

Flexibility: Root-mean-square fluctuation (RMSF) analysis can quantify the flexibility of different parts of the molecule. mdpi.com

These simulations provide a dynamic picture that complements the static information obtained from geometry optimization and crystal structure analysis.

Advanced Applications As Building Blocks and Probes in Organic Synthesis

Precursor in the Synthesis of Fused Heterocyclic Systems

The inherent reactivity of its functional groups allows 5-Amino-2-fluoropyridin-4-ol to serve as a key precursor in the synthesis of various fused heterocyclic systems. These systems are of significant interest in medicinal chemistry and materials science. The amino and hydroxyl groups can participate in cyclization reactions to form additional rings fused to the pyridine (B92270) core. For instance, derivatives of aminopyridin-2-ol can be utilized in the synthesis of pyridopyrimidines and other related fused structures. While specific examples detailing the direct use of this compound in the synthesis of fused systems are not prevalent in the searched literature, the reactivity patterns of analogous compounds, such as 2-aminopyridin-3-ol, which undergoes condensation reactions to form fused systems, suggest its potential utility in this area. researchgate.net The presence of the fluorine atom can further influence the regioselectivity of these cyclization reactions and the properties of the resulting fused heterocycles.

Design and Synthesis of Ligands for Coordination Chemistry

The nitrogen atom of the pyridine ring and the exocyclic amino and hydroxyl groups of this compound make it an excellent candidate for the design and synthesis of ligands for coordination chemistry. Aminopyridine derivatives are well-known for their ability to form stable complexes with a variety of metal ions due to their chelating properties. researchgate.net The fluorine substituent can modulate the electron density of the pyridine ring, thereby influencing the coordination properties of the ligand.

A notable example involves the synthesis of bis(2-amino-5-fluoropyridinium) tetrachlorocuprate(II), where 2-amino-5-fluoropyridine (B1271945), a closely related compound, acts as a ligand. researchgate.net This demonstrates the capacity of the aminofluoropyridine scaffold to coordinate with transition metals. The resulting metal complexes can exhibit interesting magnetic, catalytic, or optical properties. researchgate.net

Scaffold for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The this compound scaffold is a valuable tool in chemical biology for conducting structure-activity relationship (SAR) studies. By systematically modifying the core structure and observing the effects on biological activity, researchers can gain insights into the molecular interactions between a molecule and its biological target.

Exploration of Molecular Interactions with Biological Targets (e.g., receptor binding modulation, enzyme inhibition mechanisms)

The aminopyridine scaffold is a common feature in many biologically active compounds, including kinase inhibitors. nih.gov The functional groups of this compound—the amino, fluoro, and hydroxyl groups—can be systematically modified to probe their interactions with biological targets such as enzymes and receptors.

For example, in the context of kinase inhibition, the amino group can form crucial hydrogen bonds with the protein backbone, while the pyridine ring can engage in pi-stacking interactions. The fluorine atom can be used to modulate the pKa of the amino group or to create favorable interactions with the protein. The hydroxyl group can also participate in hydrogen bonding or serve as a point for further derivatization.

A divergent SAR study on an indoline (B122111) core, a different heterocyclic system, demonstrated how systematic structural modifications can optimize a compound's activity against a specific target while minimizing off-target effects. nih.gov A similar approach using the this compound scaffold could be employed to develop potent and selective inhibitors for various biological targets. The systematic study of a series of compounds built around a core scaffold allows for the development of empirical equations that can predict the inhibitory potency of new derivatives. nih.gov

Development of Fluorescent or Spin-Labeled Probes

The this compound scaffold can be chemically modified to incorporate fluorescent dyes or spin labels, transforming it into a molecular probe. These probes are instrumental in studying biological processes in real-time.

Fluorescent probes can be developed by attaching a fluorophore to the aminopyridine core. The resulting probe's fluorescence properties may change upon binding to a specific biological target, allowing for the visualization and quantification of the target in cells or tissues. uni-tuebingen.denih.govnih.gov For instance, aminopyridine derivatives have been studied for their fluorescent properties, with some showing high quantum yields, making them suitable as scaffolds for fluorescent probes. mdpi.com

Role in Supramolecular Chemistry and Materials Science

The ability of this compound to participate in hydrogen bonding and coordinate with metal ions makes it a valuable component in supramolecular chemistry and materials science. medchemexpress.com The self-assembly of molecules through non-covalent interactions, such as hydrogen bonding, can lead to the formation of well-ordered supramolecular structures with unique properties.

The crystal structure of bis(2-amino-5-fluoropyridinium) tetrachlorocuprate(II) reveals a layered network of dimers formed through Cu-Cl···Cl-Cu superexchange bridges, highlighting the role of the aminofluoropyridine moiety in directing the solid-state architecture. researchgate.net Such ordered structures can be of interest for their potential applications in areas like catalysis, nonlinear optics, and conductive materials. researchgate.net

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its direct applications, this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. medchemexpress.com Its functional groups provide handles for a wide range of chemical transformations, allowing for the construction of intricate molecular architectures. For example, the amino group can be diazotized and replaced with other functional groups, or it can be acylated or alkylated. The fluorine atom can be displaced via nucleophilic aromatic substitution, and the hydroxyl group can be etherified or esterified. This versatility makes it a valuable starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.